

# protocol for using (Phe<sup>2</sup>,Orn<sup>8</sup>)-oxytocin in research

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**Compound Focus:** (Phe<sup>2</sup>,Orn<sup>8</sup>)-oxytocin

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## Compound Profile & Quantitative Activity

The table below summarizes the key characteristics and known quantitative data for (Phe<sup>2</sup>,Orn<sup>8</sup>)-Oxytocin.

Property	Description / Value
Chemical Name	(Phe <sup>2</sup> ,Orn <sup>8</sup> )-Oxytocin [1]
CAS Number	2480-41-3 [1] [2]
Molecular Formula	C <sub>42</sub> H <sub>65</sub> N <sub>13</sub> O <sub>11</sub> S <sub>2</sub> [1] [2]
Molecular Weight	992.18 g/mol [1] [2]
Sequence	Cys-Phe-Ile-Gln-Asn-Cys-Pro-Orn-Gly-NH <sub>2</sub> (Disulfide bridge: Cys1-Cys6) [1] [2]
Biological Role	Selective V1 vasopressin receptor agonist [1]
Appearance	White to off-white solid [1] [2]

Table 1: Basic chemical and biological properties of (Phe<sup>2</sup>,Orn<sup>8</sup>)-Oxytocin.

The following table compiles its agonist activity (EC<sub>50</sub> values) across different receptor types and experimental systems, crucial for designing dose-response experiments.

Assay System	Receptor Target	EC <sub>50</sub> Value	Key Finding / Selectivity
HEK293 cells [1]	Recombinant rat V1a receptor	0.12 nM	High potency at species-orthologous V1a receptor
HEK293 cells [1]	Recombinant human V1a receptor	0.27 nM	High potency at human V1a receptor
Flp-In-293 cells [1]	Recombinant human V1b receptor	25 nM	Moderate potency at human V1b receptor
HEK293 cells [1]	Recombinant human V2 receptor	155 nM	Low potency at human V2 receptor
CHO-K1 cells [1]	Human OT receptor	> 10,000 nM	Negligible activity at the oxytocin receptor
Rabbit epididymis [1]	Induction of contractility	280 nM	Functional activity in a tissue-based assay

Table 2: Pharmacological profile of (Phe<sup>2</sup>,Orn<sup>8</sup>)-Oxytocin across various receptors and functional assays. EC<sub>50</sub>: Half-maximal effective concentration.

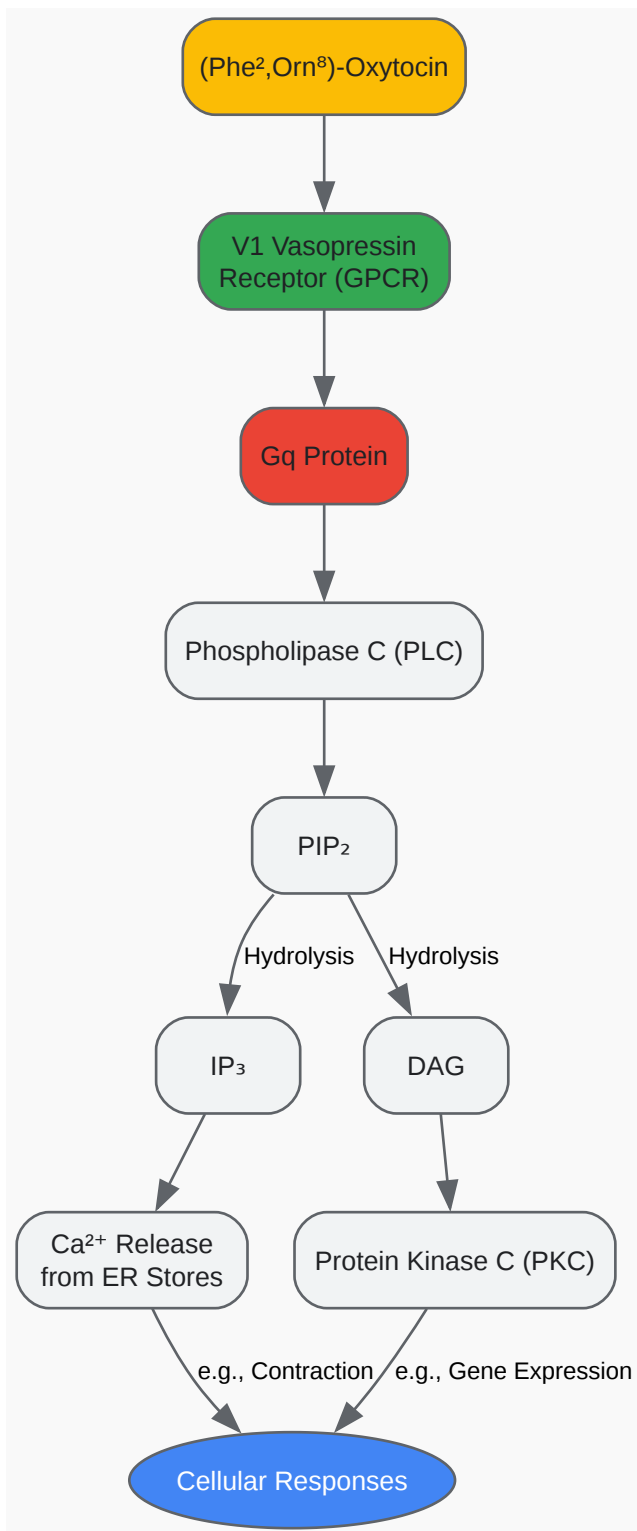
## Reconstitution and Storage

While specific protocols are unavailable, general handling guidelines can be inferred from supplier data:

- **Stock Solution Preparation:** The compound can be dissolved in **DMSO** at a concentration of **50 mg/mL (50.39 mM)**. Note that the solution may require ultrasonication to dissolve completely, and hygroscopic DMSO can impact solubility, so it is best to use newly opened solvent [1].
- **Storage:** For long-term storage, the powder should be kept **sealed and away from moisture**. As a stock solution, it can be stored at **-80°C for 6 months or at -20°C for 1 month** [1].

## Potential Research Applications & Mechanisms

Based on its pharmacological profile, (Phe<sup>2</sup>,Orn<sup>8</sup>)-Oxytocin is a powerful tool for studying V1 receptor-mediated effects. The diagram below illustrates the core signaling pathway activated by V1 receptor agonists like (Phe<sup>2</sup>,Orn<sup>8</sup>)-Oxytocin, which can serve as a basis for your experimental designs.



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This signaling cascade leads to measurable cellular outcomes. A primary application noted in the literature is investigating **smooth muscle contractility**, such as in the rabbit epididymis [1]. Furthermore, activating the

V1 receptor in neuronal contexts, like cultured hippocampal neurons, is known to induce a **pronounced and oscillatory rise in intracellular calcium** and the accumulation of inositol phosphates, which are key second messengers [3].

## Critical Gaps and Further Search Strategies

A significant challenge is the absence of explicit, step-by-step methodologies for experiments like calcium imaging or contractility studies using this specific analog. To proceed, you may need to:

- **Consult Broader Methodologies:** Look for general protocols on "**V1 vasopressin receptor functional assays**," "**measurement of intracellular calcium in neurons**," or "**isolated tissue bath contractility experiments**." The principles from these general protocols can be adapted using (Phe<sup>2</sup>,Orn<sup>8</sup>)-Oxytocin as the agonist.
- **Source the Compound:** This peptide is listed for "research use only" by several chemical suppliers [1] [4] [2]. You will need to procure it from a specialized vendor.
- **Reference Key Studies:** The primary source for pharmacological data appears to be the research article with the PubMed ID **21688787** [1]. Obtaining and reviewing this original paper is highly recommended, as it may contain more experimental detail than the product summary.

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## References

1. (Phe<sup>2</sup>,Orn<sup>8</sup>)-Oxytocin | V1 Vasopressin Agonist [medchemexpress.com]
2. (PHE<sup>2</sup>,ORN<sup>8</sup>)-OXYTOCIN | 2480-41-3 [chemicalbook.com]
3. Vasopressin-induced calcium signaling in cultured ... [pubmed.ncbi.nlm.nih.gov]
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